
Maltol propionate
Overview
Description
Maltol propionate is an organic compound with the molecular formula C9H10O4. It is a derivative of maltol, a naturally occurring compound known for its sweet aroma, often used in the food and cosmetic industries. This compound is primarily used in scientific research related to life sciences due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltol propionate can be synthesized through esterification of maltol with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Maltol propionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the propionate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications Overview
Field | Application |
---|---|
Food Industry | Flavoring agent that enhances the taste of baked goods and beverages. |
Fragrance Industry | Key ingredient in perfumes and cosmetics, contributing to appealing scents. |
Pharmaceuticals | Improves solubility and bioavailability of drugs; potential chelating agent. |
Cosmetics | Antioxidant properties for skin protection; used in moisturizing products. |
Research & Development | Aids in chemical syntheses and the development of new compounds with desirable properties. |
Flavoring Agent
Maltol propionate is widely used in the food industry for its ability to enhance flavor profiles. It provides a sweet caramel fruity taste, making it ideal for products like strawberry, blueberry, and raspberry flavors .
Fragrance Industry
In the fragrance sector, this compound is incorporated into perfumes for its sweet aroma, which adds depth to various scent formulations . Its stability and pleasant scent make it a preferred choice among perfumers.
Pharmaceutical Applications
Research indicates that this compound can improve the solubility of certain medications, enhancing their effectiveness. It has also been studied as a chelating agent that binds hard metal centers such as Fe³⁺ and Al³⁺, which could be beneficial in drug formulations .
Cosmetic Products
This compound exhibits antioxidant properties that protect skin from oxidative stress. It is utilized in skincare products to provide moisturizing benefits while enhancing product stability .
Case Study 1: Antioxidant Activity
A study examined the effects of maltol on lipopolysaccharide (LPS)-primed macrophages. Results showed that maltol significantly attenuated IL-1β secretion during inflammasome activation in mice, indicating its potential as an anti-inflammatory agent.
Case Study 2: Microbial Efficacy
Another investigation evaluated the antimicrobial efficacy of maltol when combined with cationic surfactants against various microorganisms. The study revealed synergistic interactions that enhanced the antimicrobial activity of both maltol and the surfactants tested.
Mechanism of Action
Maltol propionate exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts the microbial cell wall, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the activation of inflammasomes, reducing the secretion of pro-inflammatory cytokines such as interleukin-1β and interleukin-18.
Chelation: This compound can bind to metal ions, enhancing their absorption and bioavailability in biological systems.
Comparison with Similar Compounds
Similar Compounds
Maltol: The parent compound, known for its sweet aroma and flavor-enhancing properties.
Ethyl Maltol: A derivative of maltol with similar flavor-enhancing properties but with a stronger aroma.
Vanillin: Another flavoring agent with a sweet aroma, commonly used in the food industry.
Uniqueness
Maltol propionate stands out due to its combined properties of flavor enhancement and potential biomedical applications. Its ability to act as both an antimicrobial and anti-inflammatory agent, along with its chelation properties, makes it a versatile compound in various fields of research .
Biological Activity
Maltol propionate, chemically known as 2-methyl-3-(1-oxopropoxy)-4H-pyran-4-one, is a derivative of maltol that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its antioxidant, anti-inflammatory, and genotoxicity profiles, supported by relevant data tables and research findings.
This compound is derived from maltol, a natural compound widely used as a flavor enhancer. Its structure includes a propionate group that may influence its biological interactions. The compound is often studied for its safety and efficacy in various applications, including food and pharmaceuticals.
Antioxidant Activity
This compound exhibits significant antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. Research has demonstrated that maltol can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Table 1: Antioxidant Activity of this compound
Study Reference | Method Used | Concentration Tested | Result |
---|---|---|---|
DPPH Assay | 50-200 µg/mL | Scavenging activity > 80% | |
ABTS Assay | 100 µg/mL | IC50 = 75 µg/mL | |
ORAC Assay | 10-100 µg/mL | Significant antioxidant capacity |
Anti-inflammatory Effects
This compound has been shown to inhibit the activation of NLRP3 inflammasomes , which play a critical role in inflammatory responses. In studies involving macrophages and murine models, maltol significantly reduced the secretion of pro-inflammatory cytokines such as IL-1β and IL-18.
Table 2: Impact of Maltol on Inflammatory Cytokines
Study Reference | Model Used | Treatment | Effect on IL-1β Secretion |
---|---|---|---|
LPS-primed Macrophages | Maltol (50 µM) | Decreased by 60% | |
Murine Model | Maltol (100 mg/kg) | Significant reduction observed |
Genotoxicity Assessment
The genotoxic potential of this compound was evaluated through various assays. An in vitro micronucleus test indicated that maltol could induce clastogenic effects at high concentrations; however, further studies suggested that this compound is not expected to be genotoxic based on read-across data from similar compounds.
Table 3: Summary of Genotoxicity Studies
Study Reference | Test Type | Concentration Tested | Genotoxicity Result |
---|---|---|---|
In vitro Micronucleus | Up to 1262 µg/mL | Clastogenic at high doses | |
In vivo COMET Assay | 70-700 mg/kg | Non-genotoxic |
Case Studies
Several case studies have highlighted the potential applications of this compound in food preservation and therapeutic interventions:
- Food Preservation : Research indicates that incorporating this compound in food products can enhance shelf life by reducing oxidative spoilage.
- Therapeutic Applications : In animal models of inflammatory diseases, this compound demonstrated promising results in reducing symptoms associated with chronic inflammation.
Properties
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-3-8(11)13-9-6(2)12-5-4-7(9)10/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKYPRRBTKRGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(OC=CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90887463 | |
Record name | 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90887463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Caramel aroma | |
Record name | 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1474/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
153.00 °C. @ 1.00 mm Hg | |
Record name | Maltol propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037274 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in fats, Soluble (in ethanol) | |
Record name | 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1474/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
68555-63-5 | |
Record name | Maltol propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68555-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90887463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-3-(1-OXOPROPOXY)-4H-PYRAN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO5F79G1MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Maltol propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037274 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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